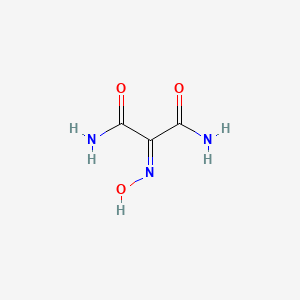![molecular formula C12H17NO4 B11477465 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11477465.png)
3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a furan ring, an oxazolidinone ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of furan derivatives with oxazolidinone precursors. One common method involves the use of a furan-2-yl ethylamine derivative, which is reacted with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan and oxazolidinone rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic acid: Another furan derivative with distinct applications in polymer chemistry.
Indole derivatives: Compounds with a similar heterocyclic structure but different biological activities.
Uniqueness
3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is unique due to its combination of a furan ring, an oxazolidinone ring, and a hydroxy group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H17NO4/c1-11(2)12(3,15)13(10(14)17-11)7-6-9-5-4-8-16-9/h4-5,8,15H,6-7H2,1-3H3 |
InChI Key |
PVPDNOGGKCAENK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CC=CO2)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11477385.png)
![4-{2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11477400.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11477406.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11477418.png)
![1,3,5-Triazin-2-amine, 4-(1-piperidinyl)-6-[[5-(4-pyridinyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11477425.png)
![6-butyl-8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11477432.png)
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-5-oxopentanoic acid](/img/structure/B11477444.png)
![1-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)piperidine](/img/structure/B11477449.png)
![6-(4-chlorophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11477450.png)
![5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11477455.png)
![2-amino-7-(3-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11477456.png)
![4-chloro-N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11477461.png)

![2-Chloro-3-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B11477466.png)
